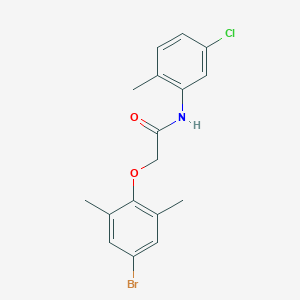
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "BDCM" and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
BDCM has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's ability to inhibit the growth of certain types of bacteria. Studies have shown that BDCM can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, two common bacteria that can cause infections in humans.
Another area of research has focused on the potential use of BDCM as an anti-inflammatory agent. Studies have shown that BDCM can effectively reduce inflammation in animal models, suggesting that it may have potential therapeutic applications in humans.
Mécanisme D'action
The mechanism of action of BDCM is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in bacterial growth and inflammation. Specifically, BDCM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
BDCM has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory properties, BDCM has been shown to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDCM in lab experiments is its relative ease of synthesis. Additionally, the compound has been shown to have a variety of potential applications, making it a versatile tool for researchers. However, one limitation of using BDCM is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on BDCM. One area of research could focus on further elucidating the compound's mechanism of action, which could help to inform the development of new therapeutic applications. Additionally, research could focus on exploring the compound's potential use in the treatment of other diseases, such as cancer or neurodegenerative disorders. Finally, research could focus on developing new synthetic methods for BDCM that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of BDCM involves the reaction of 2,6-dimethylphenol with sodium bromide and sulfuric acid to form 2-bromo-4,6-dimethylphenol. This compound is then reacted with N-(5-chloro-2-methylphenyl)acetamide to form BDCM. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Propriétés
Formule moléculaire |
C17H17BrClNO2 |
|---|---|
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17BrClNO2/c1-10-4-5-14(19)8-15(10)20-16(21)9-22-17-11(2)6-13(18)7-12(17)3/h4-8H,9H2,1-3H3,(H,20,21) |
Clé InChI |
UYRBXHVQAOQGLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2C)Br)C |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B285030.png)
![N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide](/img/structure/B285031.png)
![2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285034.png)
![5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285036.png)
![7-(3,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285038.png)
![7-(1,3-benzodioxol-5-yl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285039.png)
![2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285040.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![7-(1,3-benzodioxol-5-yl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285048.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285050.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)